molecular formula C15H22O3S B1366413 2-Cyclohexylethyl 4-methylbenzenesulfonate CAS No. 21336-37-8

2-Cyclohexylethyl 4-methylbenzenesulfonate

Cat. No. B1366413
CAS RN: 21336-37-8
M. Wt: 282.4 g/mol
InChI Key: UKXWRHNPGQFSDD-UHFFFAOYSA-N
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Description

“2-Cyclohexylethyl 4-methylbenzenesulfonate” is a chemical compound with the linear formula C15H22O3S . Its CAS Number is 21336-37-8 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “2-Cyclohexylethyl 4-methylbenzenesulfonate” is 282.4 . The InChI code for the compound is 1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 .

Scientific Research Applications

Synthesis and Catalysis

2-Cyclohexylethyl 4-methylbenzenesulfonate is an intermediate in various chemical syntheses. For example, Ojo et al. (2014) describe its use in the scalable synthesis of alkylidenecyclopropanes, crucial for the rapid and economical production of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Molecular Structure Studies

Ristova et al. (1999) conducted an experimental and theoretical study of the 4-methylbenzenesulfonate anion, providing insights into its molecular structure and vibrational modes (Ristova et al., 1999). Additionally, Babu et al. (2014) investigated the structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, revealing insights into the molecular geometries and hydrogen bonding patterns in this class of compounds (Babu et al., 2014).

UV Curing Applications

Lee et al. (2006) explored the application of UV curing inks with sulfonate-type acid amplifiers, including derivatives of 4-methylbenzenesulfonate. This research highlights the compound's potential in developing advanced UV-curable materials (Lee et al., 2006).

Oxidation and Catalysis

Işci et al. (2014) utilized 4-tert-butylbenzenesulfonamide, a related compound, as a substituent in iron phthalocyanine for catalyzing the oxidation of olefins. The research demonstrates the versatility of sulfonamide derivatives in oxidation reactions (Işci et al., 2014).

Crystallography and Supramolecular Chemistry

Studies by Peipiņš et al. (2014) and Yusof et al. (2012) on various sulfonate derivatives, including those related to 4-methylbenzenesulfonate, provide valuable insights into crystal structures and supramolecular interactions. These findings have implications for material science and molecular design (Peipiņš et al., 2014); (Yusof et al., 2012).

Safety and Hazards

While specific safety and hazard information for “2-Cyclohexylethyl 4-methylbenzenesulfonate” is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

2-cyclohexylethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXWRHNPGQFSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465545
Record name 2-cyclohexylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylethyl 4-methylbenzenesulfonate

CAS RN

21336-37-8
Record name 2-cyclohexylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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